molecular formula C21H32O3 B1234521 Methyl 13,14-epoxyabietate CAS No. 55154-40-0

Methyl 13,14-epoxyabietate

Cat. No.: B1234521
CAS No.: 55154-40-0
M. Wt: 332.5 g/mol
InChI Key: INTMBKXFXCEBHM-LPLZUFFLSA-N
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Description

Methyl 13,14-epoxyabietate is a modified resin acid derivative derived from abietic acid, a key component of rosin. Structurally, it features a methyl ester group at the carboxylic acid position and an epoxide ring at the 13,14-positions of the abietane skeleton. Two stereoisomers exist: methyl 13,14(α)-epoxyabietate (α-epoxyabietate) and methyl 13,14(β)-epoxyabietate (β-epoxyabietate) (Fig. 5A–B) .

β-Epoxyabietate is of particular interest due to its identification as a significant allergen in gum rosin, with a concentration estimated at ~1% . Its synthesis involves epoxidation of methyl dehydroabietate, yielding high-purity (>99%) products under controlled conditions .

Properties

CAS No.

55154-40-0

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

methyl (1aR,3aS,4R,7aS,7bR,9aR)-1a,7a-dimethyl-9a-propan-2-yl-3a,4,5,6,7,7b,8,9-octahydro-3H-phenanthro[1,2-b]oxirene-4-carboxylate

InChI

InChI=1S/C21H32O3/c1-13(2)21-12-10-16-17(20(21,4)24-21)9-8-15-14(18(22)23-5)7-6-11-19(15,16)3/h9,13-16H,6-8,10-12H2,1-5H3/t14-,15+,16+,19+,20-,21-/m1/s1

InChI Key

INTMBKXFXCEBHM-LPLZUFFLSA-N

SMILES

CC(C)C12CCC3C(=CCC4C3(CCCC4C(=O)OC)C)C1(O2)C

Isomeric SMILES

CC(C)[C@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CCC[C@H]4C(=O)OC)C)[C@]1(O2)C

Canonical SMILES

CC(C)C12CCC3C(=CCC4C3(CCCC4C(=O)OC)C)C1(O2)C

Synonyms

methyl 13,14-epoxyabietate
methyl 13,14-epoxyabietate, (beta-epoxy)-stereoisome

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structurally related compounds include:

  • Di-(methyl dehydroabietate-15-yl)-peroxide (15-DAP) : A dimeric peroxide formed at the C15 position.
  • Methyl 15-hydroperoxydehydroabietate (15-HPDA) : A hydroperoxide derivative at C13.
  • Glyceryl triabietate (GTA) : A glycerol ester of abietic acid.
Compound Structural Feature Presence in Rosin Allergenic Capacity (Guinea Pigs)
Methyl β-epoxyabietate 13,14(β)-epoxide Gum rosin (~1%) Strong sensitizer
15-DAP C15 peroxide dimer Gum (0.3%), tall oil Moderate sensitizer
15-HPDA C15 hydroperoxide Trace in gum rosin Moderate sensitizer
GTA Glycerol triester Synthetic only Not tested

Cross-Reactivity Patterns

Guinea pig sensitization studies reveal distinct cross-reactivity profiles (Table 8, ):

This suggests divergent antigen formation mechanisms:

  • Peroxides (15-DAP, 15-HPDA) : Generate alkoxy radicals via homolytic cleavage, binding skin proteins .
  • Epoxides : React directly with nucleophilic protein residues, bypassing radical pathways .

Presence in Natural and Modified Rosins

  • β-Epoxyabietate is uniquely detected in gum rosin via GC/MS but absent in tall oil rosin .
  • 15-DAP is present in both gum and tall oil rosin, albeit at low concentrations (0.3%) .
  • Unmodified abietic acid derivatives (e.g., GTA) are absent in natural rosin but synthesized for industrial applications .

Research Findings and Implications

Synthetic Pathways : Epoxidation yields higher-purity products compared to peroxide formation, which requires stringent radical control .

Analytical Detection : β-Epoxyabietate is identified via GC/MS (retention time: 14.3 min; fragmentation pattern: m/z 316, 299) .

Q & A

Q. What are the key structural features of methyl 13,14-epoxyabietate, and how do its α- and β-epoxide isomers differ in reactivity or biological activity?

  • Methodological Answer : Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemistry at the epoxide group (C13-C14). For example, α- and β-epoxide isomers (Figure 5A and 5B in ) exhibit distinct coupling constants in 1H^{1}\text{H}-NMR due to differences in dihedral angles. X-ray crystallography can confirm spatial arrangements, while comparative bioassays (e.g., allergenic activity studies) reveal divergent biological behaviors. Researchers should prioritize chiral separation techniques (e.g., chiral HPLC) when isolating isomers for functional studies .

Q. How can researchers ensure accurate identification of this compound in complex mixtures, such as oxidized rosin derivatives?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with retention time alignment in gas chromatography (GC-MS) or liquid chromatography (LC-MS). Cross-reference with authentic standards and databases (e.g., CAS 510-39-4 for related anhydrides, as noted in ). Confounders like maleopimaric acid derivatives (C24_{24}H32_{32}O5_5) require careful differentiation via fragmentation patterns in MS/MS spectra .

Q. What synthetic routes are commonly used to prepare this compound, and what purity challenges arise?

  • Methodological Answer : Epoxidation of methyl abietate precursors using peracids (e.g., mCPBA) under controlled temperatures (0–25°C) is standard. Purity issues stem from byproducts like peroxides (e.g., 15-DAP in ) or hydroperoxides. Purification via silica gel chromatography with gradient elution (hexane:ethyl acetate) and monitoring by thin-layer chromatography (TLC) is recommended. Purity validation should include 13C^{13}\text{C}-NMR to confirm absence of oxidized byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in allergenic activity data for this compound across different experimental models?

  • Methodological Answer : Discrepancies may arise from isomer-specific effects or model-specific immune responses. Design dose-response studies using isolated α- and β-epoxide isomers ( ) in parallel in vitro (e.g., dendritic cell activation assays) and in vivo (murine sensitization models). Apply statistical meta-analysis to reconcile data, controlling for variables like solvent carriers (e.g., ethanol in ) that may modulate reactivity .

Q. What strategies optimize the stability of this compound during long-term storage or experimental use?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent epoxide ring opening or peroxide formation ( ). Monitor degradation via periodic FT-IR analysis (e.g., loss of epoxy C-O-C stretch at ~1250 cm1^{-1}). For aqueous experiments, use stabilizers like BHT (butylated hydroxytoluene) at 0.01% w/v, but validate compatibility with biological assays .

Q. How can computational modeling enhance the study of this compound’s interactions with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with proteins like Toll-like receptors (TLRs) or cytochrome P450 enzymes. Validate predictions with mutagenesis studies (e.g., alanine scanning) and surface plasmon resonance (SPR) for kinetic binding data. Compare α- and β-isomer interactions to elucidate stereochemical influences on activity .

Data Analysis and Reporting Standards

Q. What criteria should guide the reporting of this compound research to ensure reproducibility?

  • Methodological Answer : Adhere to the Standards for Reporting Qualitative Research (SRQR) framework ( ):
  • Transparency : Disclose synthetic routes, purification steps, and isomer ratios.
  • Validation : Include negative controls (e.g., non-epoxidated analogs) in bioassays.
  • Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons, avoiding "inductive fallacy" () by limiting generalizations beyond experimental conditions.
  • Data Availability : Share raw spectral data (NMR, MS) in repositories like Zenodo or Figshare .

Table: Key Analytical Parameters for this compound

ParameterTechniqueCritical ObservationsReference
Epoxide isomer differentiation1H^{1}\text{H}-NMR (500 MHz)α-isomer: 3JHH^3J_{HH} = 4.2 Hz; β-isomer: 3JHH^3J_{HH} = 2.8 Hz
Purity assessmentLC-MS (C18 column, acetonitrile:H2O)Retention time: 8.2 min (α), 8.9 min (β); [M+H]+^+ = 345.2
Stability monitoringFT-IREpoxide C-O-C stretch: 1245–1255 cm1^{-1}

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